molecular formula C5H5BrN2OS B13877457 N-(2-bromo-1,3-thiazol-5-yl)acetamide

N-(2-bromo-1,3-thiazol-5-yl)acetamide

Cat. No.: B13877457
M. Wt: 221.08 g/mol
InChI Key: SYLCGOMUFUSNNL-UHFFFAOYSA-N
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Description

N-(2-bromo-1,3-thiazol-5-yl)acetamide is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-1,3-thiazol-5-yl)acetamide typically involves the reaction of 2-bromo-1,3-thiazole with acetic anhydride or acetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-1,3-thiazol-5-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Properties

Molecular Formula

C5H5BrN2OS

Molecular Weight

221.08 g/mol

IUPAC Name

N-(2-bromo-1,3-thiazol-5-yl)acetamide

InChI

InChI=1S/C5H5BrN2OS/c1-3(9)8-4-2-7-5(6)10-4/h2H,1H3,(H,8,9)

InChI Key

SYLCGOMUFUSNNL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CN=C(S1)Br

Origin of Product

United States

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